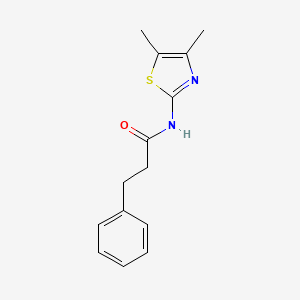

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide

Descripción general

Descripción

“N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many important drugs and pharmaceuticals . The compound also contains a propanamide group, which is a common functional group in various pharmaceuticals .

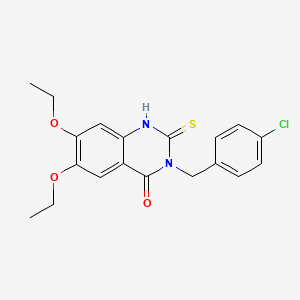

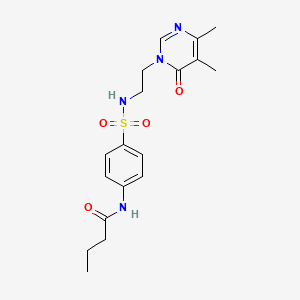

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . Attached to this ring would be a propanamide group and a phenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación

Antimicrobial Properties

This compound has been used in the synthesis of adamantane derivatives, which have shown promising antimicrobial properties . These derivatives were tested for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp .

Antibacterial Activity

Among the adamantane derivatives synthesized using this compound, four derivatives showed the highest antibacterial potential with respect to all Gram-positive bacteria . S. epidermidis ATCC 12228 was the most susceptible among the tested bacterial strains .

Antifungal Activity

The synthesized adamantane derivatives also showed antifungal activity. C. albicans ATCC 10231 was the most susceptible among the tested fungi .

Cytotoxicity Studies

The cytotoxicity for three derivatives was measured with the use of the MTT test on A549, T47D, L929 and HeLa cell lines . The tested substances did not cause statistically significant changes in cell proliferation within the range of the tested doses .

Photodynamic Therapy

A new multifunctional cyanine-based photosensitizer (CLN) comprising morpholine and nitrobenzene groups was prepared and characterized . This compound could generate reactive oxygen species and kill tumor cells .

Hypoxia Imaging

The same photosensitizer (CLN) generated fluorescence in the near-infrared (NIR) region in the presence of sodium dithionite (Na 2 S 2 O 4) and nitroreductase (NTR) . Thus, it could be used for hypoxia imaging .

Targeted Photodynamic Therapy

The photosensitizer (CLN) could effectively target lysosomes . Therefore, it could be used for targeted photodynamic therapy .

Near-Infrared Imaging

The photosensitizer (CLN) could generate fluorescence in the near-infrared (NIR) region . Therefore, it could be used for near-infrared imaging .

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many drugs containing a thiazole ring work by inhibiting certain enzymes.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10-11(2)18-14(15-10)16-13(17)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSTUYJRKSELPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323027 | |

| Record name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

CAS RN |

544465-75-0 | |

| Record name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2550849.png)

![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)

![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)

![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)

![5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)